5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone
Overview
Description
5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by the presence of a chloro group, two methyl groups, and a morpholin-4-yl ketone moiety attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholin-4-yl Ketone Moiety: The final step involves the reaction of the chlorinated indole with morpholine and a suitable ketone precursor under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-yl alcohol derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
5-Chloro-1,3-dimethylindole: Lacks the morpholin-4-yl ketone moiety but shares the indole core and chloro group.
1,3-Dimethylindole-2-yl morpholin-4-yl ketone: Lacks the chloro group but has the indole core and morpholin-4-yl ketone moiety.
5-Chloroindole-2-yl morpholin-4-yl ketone: Lacks the methyl groups but has the indole core, chloro group, and morpholin-4-yl ketone moiety.
Uniqueness: 5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone is unique due to the combination of its chloro group, two methyl groups, and morpholin-4-yl ketone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(5-chloro-1,3-dimethylindol-2-yl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-10-12-9-11(16)3-4-13(12)17(2)14(10)15(19)18-5-7-20-8-6-18/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJCRJXMCUYPCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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